2-Bromo-5-cyclopropylbenzoyl chloride
Overview
Description
2-Bromo-5-cyclopropylbenzoyl chloride is an organic compound with the molecular formula C10H8BrClO It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a cyclopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropylbenzoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 5-cyclopropylbenzoyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The compound can be reduced to form 2-cyclopropylbenzoyl chloride by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would yield the corresponding benzoyl chloride.
Scientific Research Applications
2-Bromo-5-cyclopropylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group in the benzoyl chloride moiety are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The cyclopropyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoyl chloride: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
2-Bromo-4-methylbenzoyl chloride: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-5-methylbenzoyl chloride: Similar in structure but with a methyl group at the fifth position instead of a cyclopropyl group.
Uniqueness
2-Bromo-5-cyclopropylbenzoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties. The cyclopropyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-5-cyclopropylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQONNVIMNNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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